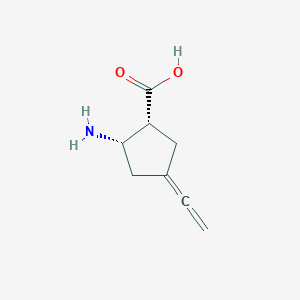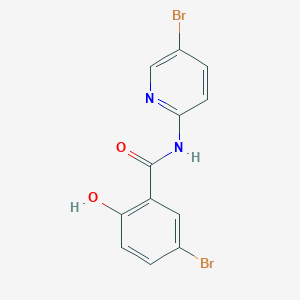![molecular formula C13H27NOSi B14221635 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile CAS No. 821789-41-7](/img/structure/B14221635.png)
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile is an organic compound characterized by the presence of a butyl group, a trimethylsilyl group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile typically involves the reaction of a butyl-substituted hexanenitrile with a trimethylsilyl reagent. The reaction conditions often include the use of a base to facilitate the formation of the trimethylsilyl ether. The process may involve the following steps:
Formation of the butyl-substituted hexanenitrile: This can be achieved through the reaction of a butyl halide with a nitrile compound under basic conditions.
Introduction of the trimethylsilyl group: The butyl-substituted hexanenitrile is then reacted with a trimethylsilyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: May be used in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be involved in protecting group chemistry. The pathways involved may include:
Nucleophilic addition: The nitrile group can react with nucleophiles to form various adducts.
Protecting group chemistry: The trimethylsilyl group can protect reactive sites during synthetic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butyl-2-[(trimethylsilyl)oxy]butanenitrile
- 2-Butyl-2-[(trimethylsilyl)oxy]pentanenitrile
- 2-Butyl-2-[(trimethylsilyl)oxy]heptanenitrile
Uniqueness
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to similar compounds. The presence of the trimethylsilyl group provides stability and protection during chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
821789-41-7 |
|---|---|
Formule moléculaire |
C13H27NOSi |
Poids moléculaire |
241.44 g/mol |
Nom IUPAC |
2-butyl-2-trimethylsilyloxyhexanenitrile |
InChI |
InChI=1S/C13H27NOSi/c1-6-8-10-13(12-14,11-9-7-2)15-16(3,4)5/h6-11H2,1-5H3 |
Clé InChI |
FITLZFHETXKNAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
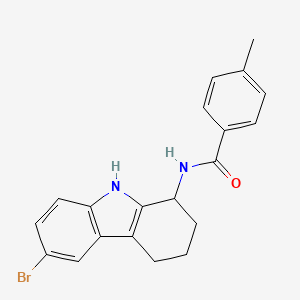
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
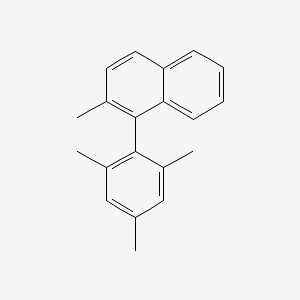
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)

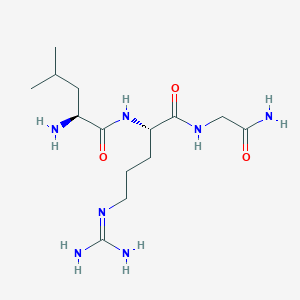
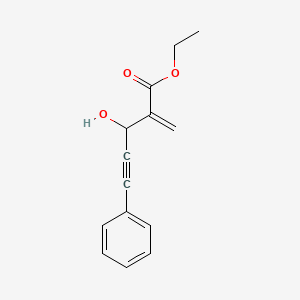

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

